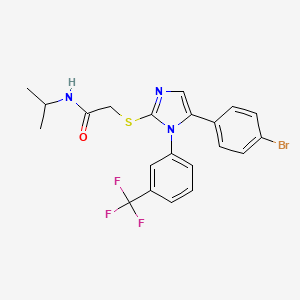

(3r,5r,7r)-N-((2-(二甲基氨基)乙基)氨基硫代羰基)金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, also known as DMTA or memantine, is a synthetic compound with potential therapeutic applications in the treatment of neurological disorders. The compound was first synthesized in the 1960s and has since been the subject of extensive scientific research due to its unique properties and potential therapeutic benefits.

作用机制

(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide works by blocking the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors that are involved in the regulation of synaptic plasticity and neural development. By blocking the activity of these receptors, (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide can reduce the excessive activation of neurons that is associated with neurological disorders such as Alzheimer's disease and Parkinson's disease.

Biochemical and Physiological Effects

(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate receptor activity, the inhibition of calcium influx into neurons, and the reduction of oxidative stress and inflammation in the brain. These effects are thought to underlie the potential therapeutic benefits of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide in the treatment of neurological disorders.

实验室实验的优点和局限性

The advantages of using (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide in lab experiments include its well-characterized mechanism of action, its ability to modulate glutamate receptor activity, and its potential therapeutic applications in the treatment of neurological disorders. However, the limitations of using (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide in lab experiments include its relatively low potency compared to other NMDA receptor antagonists, its potential toxicity at high doses, and the need for further research to fully understand its therapeutic potential.

未来方向

There are a number of future directions for research on (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, including the development of more potent and selective NMDA receptor antagonists, the identification of new therapeutic applications for (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, and the investigation of its potential use in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide and its potential long-term effects on brain function and health.

合成方法

The synthesis of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide involves several steps, including the reaction of adamantane with thionyl chloride to form 1-chloroadamantane, which is then reacted with N,N-dimethylethylenediamine to form 1-(N,N-dimethylamino)ethyl-adamantane. This intermediate is then reacted with thiourea to form the final product, (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide.

科学研究应用

- 研究人员探索了该化合物的抗病毒特性。它对某些病毒表现出抑制活性,包括甲型和乙型流感病毒。金刚烷核心通过干扰病毒的进入和复制过程而发挥抗病毒活性 .

- N-[2-(二甲基氨基)乙基氨基硫代羰基]金刚烷-1-甲酰胺作为一种神经保护剂显示出前景。它可能有助于减轻由氧化应激、炎症或兴奋性毒性引起的神经元损伤。研究表明,它可能在阿尔茨海默病等神经退行性疾病中发挥作用 .

- 该化合物与离子通道相互作用,特别是电压门控钠通道。研究人员研究了它对神经元兴奋性和疼痛感知的影响。了解其作用机制可能导致新型镇痛策略 .

- 由于其稳定性和亲脂性,N-[2-(二甲基氨基)乙基氨基硫代羰基]金刚烷-1-甲酰胺已被探索作为药物递送系统中的载体分子。它可以增强水溶性差的药物的溶解度和生物利用度 .

- 研究人员已将该化合物用于超分子化学研究。其独特的结构允许有趣的宿主-客体相互作用,使其在设计分子组装体和功能材料方面具有价值 .

- 氨基硫代羰基基团中的硫原子可以与金属离子配位。科学家们已经使用该化合物作为配体合成了金属配合物。这些配合物在各种反应中表现出催化活性,例如氧化和还原过程 .

抗病毒活性

神经保护

离子通道调节

药物递送系统

超分子化学

金属配合物和催化

属性

IUPAC Name |

N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3OS/c1-19(2)4-3-17-15(21)18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,3-10H2,1-2H3,(H2,17,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIMVOYVGHCMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=S)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)

![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)

![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)

![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)